molecular formula C6H12N2 B1629100 1-Azabicyclo[2.2.1]heptan-3-amine CAS No. 773056-73-8

1-Azabicyclo[2.2.1]heptan-3-amine

Cat. No.: B1629100
CAS No.: 773056-73-8
M. Wt: 112.17 g/mol
InChI Key: LZEPFDKCZQKGBT-UHFFFAOYSA-N
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Description

1-Azabicyclo[221]heptan-3-amine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom integrated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.1]heptan-3-amine can be synthesized through several methods. One notable approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method includes the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the palladium-catalyzed and photocatalytic Minisci reactions suggests potential for industrial application. These methods offer efficient and versatile routes for synthesizing this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.1]heptan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom or the bicyclic framework.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted amines, oxides, and other derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Azabicyclo[2.2.1]heptan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Azabicyclo[2.2.1]heptan-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and other cellular functions, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 1-Azabicyclo[221]heptan-3-amine is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity

Biological Activity

Overview

1-Azabicyclo[2.2.1]heptan-3-amine, also known as quinuclidinamine, is a bicyclic amine characterized by its unique structure, which includes a nitrogen atom integrated into a bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biomolecules.

The molecular formula of this compound is C7H13NC_7H_{13}N, and its structure allows for significant reactivity due to the presence of the amine functional group. This group facilitates nucleophilic substitutions and interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing numerous biochemical processes, including:

  • Enzyme modulation : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
  • Receptor binding : It can interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Studies have shown that derivatives containing this bicyclic amine exhibit potent DPP-IV inhibitory activity, which is significant for the treatment of type 2 diabetes mellitus .
  • Neurotransmitter Interaction : The compound has been explored for its potential effects on neurotransmitter systems, particularly in the context of central nervous system disorders .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound, revealing promising pharmacological profiles:

StudyCompoundFindings
Neogliptin DerivativeExhibited strong DPP-IV inhibition, suggesting potential for diabetes treatment.
Quinuclidinamine AnalogShowed interaction with neurotransmitter receptors, indicating potential CNS effects.

Applications in Drug Design

The unique structural features of this compound make it a valuable scaffold in drug design:

  • Pharmacophore Development : Its structure has been utilized as a pharmacophore in developing new therapeutic agents targeting various diseases.
  • Synthesis of Complex Molecules : The compound serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms in medicinal chemistry .

Properties

IUPAC Name

1-azabicyclo[2.2.1]heptan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-6-4-8-2-1-5(6)3-8/h5-6H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEPFDKCZQKGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622009
Record name 1-Azabicyclo[2.2.1]heptan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773056-73-8
Record name 1-Azabicyclo[2.2.1]heptan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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